molecular formula C11H15NO3 B114448 2,4-Diethoxybenzamide CAS No. 148528-37-4

2,4-Diethoxybenzamide

Cat. No. B114448
M. Wt: 209.24 g/mol
InChI Key: FQCRJZFMSRNEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diethoxybenzamide (DEBA) is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. DEBA has been widely used in scientific research due to its unique properties and applications.

Mechanism Of Action

The mechanism of action of 2,4-Diethoxybenzamide involves its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. Inhibition of these enzymes results in an increase in the concentration of acetylcholine, which can lead to various physiological effects.

Biochemical And Physiological Effects

2,4-Diethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the concentration of acetylcholine. This can lead to various physiological effects such as increased heart rate, increased blood pressure, and increased respiratory rate. 2,4-Diethoxybenzamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

2,4-Diethoxybenzamide has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It has a high melting point, which makes it easy to handle and store. 2,4-Diethoxybenzamide has been used as a ligand for metal ions, which can help in the synthesis of various organic compounds. However, 2,4-Diethoxybenzamide has certain limitations for lab experiments. It is toxic and should be handled with care. It is also expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 2,4-Diethoxybenzamide in scientific research. 2,4-Diethoxybenzamide can be used in the development of new drugs and pharmaceuticals due to its ability to inhibit the activity of certain enzymes. 2,4-Diethoxybenzamide can also be used as a ligand for metal ions, which can help in the synthesis of various organic compounds. Further research can be done to explore the potential applications of 2,4-Diethoxybenzamide in the field of nanotechnology and biotechnology.
Conclusion:
In conclusion, 2,4-Diethoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties and applications. It has been used as a ligand for metal ions, in the synthesis of various organic compounds, and in the development of new drugs and pharmaceuticals. 2,4-Diethoxybenzamide has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of 2,4-Diethoxybenzamide in scientific research, and further research can be done to explore its potential applications.

Synthesis Methods

2,4-Diethoxybenzamide can be synthesized through a two-step process. The first step involves the reaction of 2,4-dihydroxybenzoic acid with thionyl chloride to form 2,4-dichlorobenzoic acid. The second step involves the reaction of 2,4-dichlorobenzoic acid with diethylamine to form 2,4-Diethoxybenzamide. The overall reaction can be represented as follows:

Scientific Research Applications

2,4-Diethoxybenzamide has been widely used in scientific research due to its unique properties and applications. It has been used as a ligand for metal ions such as copper, nickel, and zinc. 2,4-Diethoxybenzamide has also been used in the synthesis of various organic compounds such as benzamides, benzimidazoles, and benzotriazoles. 2,4-Diethoxybenzamide has been used in the development of new drugs and pharmaceuticals due to its ability to inhibit the activity of certain enzymes.

properties

CAS RN

148528-37-4

Product Name

2,4-Diethoxybenzamide

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2,4-diethoxybenzamide

InChI

InChI=1S/C11H15NO3/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H2,12,13)

InChI Key

FQCRJZFMSRNEFK-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C(=O)N)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)N)OCC

synonyms

Benzamide, 2,4-diethoxy- (9CI)

Origin of Product

United States

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